molecular formula C11H8ClNO B13170243 2-(8-chloro-2H-chromen-6-yl)acetonitrile

2-(8-chloro-2H-chromen-6-yl)acetonitrile

Cat. No.: B13170243
M. Wt: 205.64 g/mol
InChI Key: LJESROPDVURNJM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-chloro-2H-chromen-6-yl)acetonitrile typically involves the reaction of 8-chloro-2H-chromen-6-yl acetic acid with a suitable nitrile source under specific reaction conditions. One common method involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to convert the carboxylic acid group to an acyl chloride, which then reacts with a nitrile source like sodium cyanide (NaCN) to form the acetonitrile derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(8-chloro-2H-chromen-6-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted chromene derivatives.

Scientific Research Applications

2-(8-chloro-2H-chromen-6-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(8-chloro-2H-chromen-6-yl)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

2-(8-chloro-2H-chromen-6-yl)acetonitrile can be compared with other chromene derivatives, such as:

    Coumarin: A naturally occurring compound with similar structural features but different biological activities.

    Warfarin: A synthetic derivative of coumarin used as an anticoagulant.

    Flavonoids: A class of compounds with a chromene core, known for their antioxidant properties.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other chromene derivatives.

Properties

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

2-(8-chloro-2H-chromen-6-yl)acetonitrile

InChI

InChI=1S/C11H8ClNO/c12-10-7-8(3-4-13)6-9-2-1-5-14-11(9)10/h1-2,6-7H,3,5H2

InChI Key

LJESROPDVURNJM-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(O1)C(=CC(=C2)CC#N)Cl

Origin of Product

United States

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